molecular formula C11H8N4O B013599 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 21314-17-0

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B013599
CAS No.: 21314-17-0
M. Wt: 212.21 g/mol
InChI Key: SVKPVSOBZKPDIY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit inhibitory activities against certain types of cancer cells , suggesting potential targets could be specific proteins or enzymes involved in cell proliferation and survival.

Mode of Action

It’s known that similar compounds have shown significant inhibitory activity with ic50 values ranging from 0057 ± 0003 to 0119 ± 0007 μM . This suggests that these compounds may interact with their targets to inhibit their function, thereby affecting cell proliferation.

Biochemical Pathways

Related compounds have demonstrated antitumor activity , suggesting that they may affect pathways related to cell growth and proliferation.

Result of Action

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives have shown promising biological effects. Some synthesized compounds have exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains . Additionally, certain derivatives have demonstrated significant antitumor activity against various cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol include:

Uniqueness

This compound stands out due to its unique combination of a phenyl group and a hydroxyl group, which contribute to its diverse biological activities. Its ability to inhibit multiple key enzymes and its potential for further functionalization make it a valuable compound for drug discovery and development .

Properties

IUPAC Name

1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZQGHGCKKWNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943828
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21314-17-0
Record name 1,5-Dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21314-17-0
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Record name 1,5-Dihydro-1-phenyl-4H-pyrazolo(3,4-d)pyrimidin-4-one
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Record name 21314-17-0
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Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Record name 1,5-dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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